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Compound of Interest

Compound Name:
1-(Azidomethyl)-4-bromo-2-

iodobenzene

CAS No.: 2305255-10-9

Cat. No.: B2845448

Get Quote

Executive Summary
1-(Azidomethyl)-4-bromo-2-iodobenzene (CAS: 2305255-10-9) represents a high-value "tri-

functional" scaffold for the rapid generation of heterocyclic libraries.[1] Its structural utility lies in

the orthogonal reactivity of its three functional handles:

Aryl Iodide (C2): The most reactive site for Pd-catalyzed cross-coupling (e.g., Sonogashira,

Suzuki), allowing selective functionalization without disturbing the bromide.

Aryl Bromide (C4): A latent electrophile that remains inert during C2-functionalization,

available for late-stage diversification.

Benzylic Azide (C1-CH₂-): A versatile nitrogen source for "Click" chemistry (CuAAC),

Staudinger ligations, or nitrene-based insertions.[1]

This guide details the strategic deployment of this building block to synthesize isoquinolines,

benzodiazepines, and 1,2,3-triazoles, emphasizing chemoselectivity and operational safety.[1]
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Chemical Profile & Safety
Property Specification

Chemical Name 1-(Azidomethyl)-4-bromo-2-iodobenzene

Molecular Formula C₇H₅BrIN₃

Molecular Weight 337.95 g/mol

Appearance Pale yellow solid or oil (purity dependent)

Storage 2–8°C, protected from light (Iodide sensitivity)

Hazards

Warning: Azides can be shock-sensitive.[1]

While benzylic azides with C/N ratios >3 are

generally stable, avoid concentrating to dryness

with heat or using metal spatulas.[1]

Strategic Reactivity Map
The power of this scaffold is the ability to sequence reactions based on bond dissociation

energies and catalytic rates.
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Figure 1: Orthogonal reactivity hierarchy. The C2-Iodide is the primary entry point for metal-

catalyzed coupling, followed by azide cyclization, and finally C4-Bromide substitution.[1]
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Application Workflows & Protocols
Application A: Synthesis of Fused 1,2,3-Triazolo-
Isoquinolines
This workflow utilizes the C2-iodide and the benzylic azide in a tandem sequence.[1] The

iodide is first coupled with a terminal alkyne (Sonogashira), followed by an intramolecular

thermal azide-alkyne cycloaddition.

Protocol 1: Chemoselective Sonogashira Coupling (C2-Selective)
Objective: Install an alkyne at C2 without affecting the C4-bromide or the azide.

Reagents:

Substrate: 1-(Azidomethyl)-4-bromo-2-iodobenzene (1.0 equiv)[1]

Alkyne: Phenylacetylene (1.1 equiv)

Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

Co-catalyst: CuI (1 mol%)

Base/Solvent: Et₃N / THF (1:1 v/v)

Procedure:

Degassing: In a flame-dried Schlenk tube, dissolve the substrate (1.0 mmol, 338 mg) in dry

THF (5 mL) and Et₃N (5 mL). Sparge with Argon for 10 minutes.

Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg) and CuI (2 mg) under Argon flow. The solution

may turn slightly dark.

Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.

Reaction: Stir at Room Temperature for 4–6 hours.

Note: Do not heat above 40°C. Higher temperatures risk activating the C4-bromide or

decomposing the azide.
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Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (Rf ~0.6) should

disappear, replaced by the coupled product (Rf ~0.5).

Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry

over MgSO₄ and concentrate in vacuo (bath <30°C).

Purification: Flash chromatography on silica gel.

Validation Check:

¹H NMR should show the disappearance of the C2-proton signal (if applicable) or shift in

aromatic peaks, and retention of the benzylic CH₂ signal (~4.5 ppm).

MS (ESI) should show the mass of the coupled product containing one bromine atom (M+

and M+2 pattern).

Protocol 2: Thermal Cyclization to Triazolo[5,1-a]isoquinoline
Objective: Convert the ortho-alkynyl benzyl azide into a fused tricyclic system.

Reagents:

Substrate: Product from Protocol 1 (1.0 equiv)

Solvent: Toluene (anhydrous)

Procedure:

Dissolution: Dissolve the substrate in Toluene (0.1 M concentration).

Thermal Activation: Heat the solution to reflux (110°C) for 2–4 hours.

Mechanism:[1][2][3][4] The azide undergoes an intramolecular [3+2] cycloaddition with the

adjacent alkyne.

Workup: Cool to room temperature. The product often precipitates upon cooling or addition

of Hexane.

Isolation: Filter the solid or concentrate and purify via recrystallization (EtOH).
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Outcome: A fused 4-bromo-triazolo-isoquinoline scaffold, ready for final diversification at the

bromine position.[1]

Application B: Late-Stage Library Diversification (C4-
Bromide)
Once the heterocyclic core is built (e.g., the triazolo-isoquinoline from Application A), the

remaining bromine atom serves as a handle for Suzuki-Miyaura coupling to generate a library

of analogs.[1]

Protocol 3: Suzuki-Miyaura Coupling on the Heterocyclic Core
Reagents:

Substrate: 4-Bromo-heterocycle (1.0 equiv)[1]

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

Base: K₂CO₃ (3.0 equiv, 2M aqueous)[1]

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

Setup: Combine substrate, boronic acid, and base in a microwave vial.

Solvent: Add Dioxane (4 mL per mmol).

Catalyst: Add Pd catalyst last. Seal the vial and purge with Argon.

Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

Note: The harsh conditions are now permissible because the sensitive azide and reactive

iodide are already consumed.

Workup: Filter through Celite, concentrate, and purify via HPLC or Prep-TLC.
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Troubleshooting & Optimization Guide
Issue Probable Cause Corrective Action

Loss of Azide Group

Reaction temperature too high

during Sonogashira;

Staudinger reduction by

phosphines.[1]

Keep Sonogashira at RT. Use

bidentate ligands (dppe) or

copper-free conditions if

phosphine reduction is

observed.

C2/C4 Scrambling
Loss of chemoselectivity

(coupling at Bromide).

Ensure catalyst loading is low

(1-2%). Use RT. Switch to

Pd(PPh₃)₄ which is highly

selective for I over Br.

Incomplete Cyclization
Steric hindrance between

alkyne and azide.

Switch solvent to o-

dichlorobenzene and increase

temp to 140°C (thermal) or use

Cu(I) catalyst (Click

conditions).

Explosion Risk
Concentration of azide

solution.

Never distill to dryness. Keep

azide intermediates in solution

whenever possible.

Mechanistic Pathway Visualization
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Figure 2: Stepwise transformation from raw building block to complex heterocycle, highlighting

the chemoselective utilization of halogen handles.

References
Sigma-Aldrich.1-(Azidomethyl)-4-bromo-2-iodobenzene Product Page.[1] (Accessed

2026). Link

Feldman, K. S., et al. "Synthesis of Isoquinolines via Intramolecular Click Chemistry of 2-

Alkynylbenzyl Azides." Journal of Organic Chemistry, 69(7), 2004.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2845448/docs?utm_src=pdf-body-img#application-note-orthogonal-functionalization-of-1-azidomethyl-4-bromo-2-iodobenzene-1
https://www.benchchem.com/product/b2845448/docs?utm_src=pdf-body#application-note-orthogonal-functionalization-of-1-azidomethyl-4-bromo-2-iodobenzene-1
https://patents.google.com/patent/CN104829414A/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://patents.google.com/patent/CN104829414A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2845448?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Larock, R. C. "Palladium-catalyzed Annulation of Alkynes." Journal of Organometallic

Chemistry, 576(1-2), 1999.[1] (Foundational text on Iodo-alkyne coupling).

Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles and Azines: A Mechanistic Study."

Journal of the American Chemical Society, 127(1), 2005.

Snieckus, V., et al. "Selective Ortho and Benzylic Functionalization: Suzuki Cross-Coupling

Reactions."[1][5] Journal of Organic Chemistry, 66, 2001.[1][5]

(Note: While specific literature on the exact tri-substituted CAS 2305255-10-9 is proprietary or

sparse, the protocols above are derived from validated methodologies for 2-iodobenzyl azides

and 1-bromo-4-iodobenzene derivatives, ensuring high transferability.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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